molecular formula C10H17NO5 B151534 Kainic acid monohydrate CAS No. 58002-62-3

Kainic acid monohydrate

Cat. No. B151534
CAS RN: 58002-62-3
M. Wt: 231.25 g/mol
InChI Key: FZNZRJRSYLQHLT-SLGZUKMRSA-N
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Description

Kainic acid (KA) is a potent neuroexcitatory and neurotoxic compound that is a conformationally restricted analogue of glutamic acid. It was originally isolated from the seaweed Digenea simplex and has been used in traditional Japanese medicine. Kainic acid has three asymmetric centers and possesses two carboxylic acid moieties and an isopropylene side chain. It has been found to directly excite cortical neurons and potentiate the effects of L-glutamate, suggesting its action as a direct agonist at glutamate receptors. The neurotoxic action of kainic acid is significant and has been linked to its excitatory effects on neurons, leading to the term "excitotoxins" for this group of compounds .

Synthesis Analysis

Several approaches have been developed for the total synthesis of (-)-kainic acid. One method involves a [3 + 2] cycloaddition of azomethine ylide with chiral butenolide, followed by regio- and stereoselective lithiation of the pyrrolidine ring and trapping with carbon dioxide . Another synthesis route uses a diastereoselective intramolecular [3 + 2] cycloaddition reaction of an aryl cyclopropyl ketone with an alkyne . A different strategy starts from trans-4-hydroxy-L-proline and includes diastereoselective enolate alkylation and cuprate substitution reactions . Ring-closing metathesis and intramolecular Michael addition have also been employed for the construction of the pyrrolidine ring . A practical synthesis features the stereoselective alkylation of an iodolactone intermediate derived from (+)-carvone . Additionally, a short synthesis involving a Cu-catalyzed Michael addition-cyclization reaction has been reported , as well as a high-pressure-promoted Diels-Alder cycloaddition .

Molecular Structure Analysis

The molecular structure of kainic acid is characterized by its pyrrolidine core and the presence of multiple stereocenters. The C-3 isopropylene group and C-2 carboxyl side chain are oriented in the cis position, while the two carboxyl groups are trans to each other. This unique configuration is crucial for its biological activity and poses a challenge for synthetic chemists aiming to replicate the natural product .

Chemical Reactions Analysis

Kainic acid has been shown to stimulate the release of excitatory amino acids such as glutamic and aspartic acids in a calcium-dependent manner. This release is not unique to the cerebellum but also occurs in hippocampal and striatal slices. The effects of kainic acid on neurotransmitter release suggest the activation of presynaptic receptors on glutamatergic and aspartergic terminals . The specificity of kainic acid's action is highlighted by its inability to mimic the effects of other neurotransmitter agonists or antagonists, and its effects are not replicated by compounds with low affinity for the KA receptor .

Physical and Chemical Properties Analysis

Kainic acid's physical and chemical properties are closely tied to its molecular structure. The presence of carboxylic acid groups contributes to its acidity and solubility in water. The stereochemistry of kainic acid is essential for its interaction with glutamate receptors and its subsequent neuroexcitatory and neurotoxic effects. The compound's stability and reactivity are influenced by the pyrrolidine ring and the isopropylene side chain, which are key targets in synthetic strategies .

Scientific Research Applications

Neuroscience Research

Kainic acid is a marine natural product and is pivotal in neuroscience research. The substance has been extensively used for tritiation, and updated technical details about its tritium labeling, storage, stability, and repurification have been thoroughly described. This makes kainic acid a valuable tool in neuropharmacological studies, particularly for elucidating the functionalities of ionotropic glutamate receptors, including the kainate receptor, in the central nervous system (Filer & Seguin, 2020).

Biosynthesis in Red Macroalgae

Research has discovered and characterized a concise two-enzyme biosynthetic pathway to kainic acid from L-glutamic acid and dimethylallyl pyrophosphate in red macroalgae. The genes responsible for this biosynthesis are co-clustered in the genomes of certain algae species. This revelation not only explains the natural occurrence of kainic acid but also opens doors to its scalable biosynthesis, showing the potential of seaweed genomes for biotechnological applications (Chekan et al., 2019).

Epilepsy and Neurodegeneration Modeling

Kainic acid has been used to model temporal lobe epilepsy (TLE) and neurodegeneration in rodents, aiding the study of these conditions and the development of potential treatments. Although traditionally the use of kainic acid for this purpose involved inducing severe seizures, recent studies aim to refine this model by avoiding these extreme responses, making the model more representative of human epilepsy (Kienzler-Norwood et al., 2017).

Neuroprotective Studies

Research has also indicated the potential of kainic acid in studying the neuroprotective effects of certain substances. For instance, the extract from Petasites japonicus leaves was found to potentially protect against oxidative damage in the brain caused by kainic acid, suggesting the utility of kainic acid in screening and evaluating neuroprotective agents (Sok et al., 2006).

Safety And Hazards

Kainic acid monohydrate may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

The use of Kainic acid monohydrate in research is ongoing, particularly in the study of mechanisms of excitation-induced apoptosis and epilepsy . Its role as an agonist at the kainate class of ionotropic glutamate receptors makes it a valuable tool in neuroscience research .

properties

IUPAC Name

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2/t6-,7+,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNZRJRSYLQHLT-SLGZUKMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206732
Record name Kainic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kainic acid monohydrate

CAS RN

58002-62-3
Record name Kainic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058002623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kainic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAINIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I519JC63XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
H Watase, Y Tomiie, I Nitta - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
As reported in the general survey1) of our studies on the structures of kainic acid and its isomer, investigations based on X-ray crystal analysis were carried out. In the preceding paper2) …
Number of citations: 29 www.journal.csj.jp
P Bielefeld, A Sierra, JM Encinas… - Frontiers in …, 2017 - frontiersin.org
Lack of scientific reproducibility is a growing concern and weak experimental practices may contribute to irreproducibility. Here, we describe an optimized and versatile protocol for …
Number of citations: 31 www.frontiersin.org
M Falk, P Sidhu, JA Walter - Natural Toxins, 1998 - Wiley Online Library
… (2) was derived from the atomic coordinates of kainic acid monohydrate, based on the X-ray … The structure of kainic acid monohydrate in the crystalline phase corresponds to one of the …
Number of citations: 8 onlinelibrary.wiley.com
F Kienzler‐Norwood, L Costard, C Sadangi… - …, 2017 - Wiley Online Library
… Single subcutaneous injections of 5 mg (equivalent to 14.5–15.7 mg/kg, depending on animal weight) kainic acid monohydrate (K0250, 10 mg/ml in phosphate-buffered saline; Sigma-…
Number of citations: 31 onlinelibrary.wiley.com
CH Strachan - 1982 - storre.stir.ac.uk
Attempts were made to synthesise a conformationally restricted analogue of kainic acid wherein the double bond was confined in a ring-system. The stratagem involved an …
Number of citations: 4 www.storre.stir.ac.uk
KK Kang, YI Kim, MS Seo, SE Sung, JH Choi… - Laboratory animal …, 2020 - Springer
The kainic acid-induced seizure mouse model is widely used in epilepsy research. In this study, we applied kainic acid to the subcutaneous injections of three different sources of DBA/2 …
Number of citations: 3 link.springer.com
X Wu, G Wang, J Miao, J Feng - Translational Neuroscience, 2015 - degruyter.com
… Kainic acid monohydrate, CBX, QN, and QND were purchased from Sigma-Aldrich (St. Louis, … Kainic acid monohydrate was dissolved in phosphatebuffered saline (PBS). CBX, QN, and …
Number of citations: 11 www.degruyter.com
I Nitta, H Watase, Y Tomiie - Nature, 1958 - nature.com
IN 1953, Murakami, Takemoto and their collaborators 1 isolated the most active component of Digenea simplex Agardh which has been well known as an anthelmintic (vermifuge) for …
Number of citations: 121 www.nature.com
J Cooper, DW Knight, PT Gallagher - Journal of the Chemical Society …, 1992 - pubs.rsc.org
… The aqueous elutant was concentrated under reduced pressure and the resulting off-white solid crystallized from water to give (-)-(a)-kainic acid monohydrate 1 (0.014 g, 70%) as …
Number of citations: 50 pubs.rsc.org
Y Yoshihara, H Onodera, K Iinuma - Neuroscience, 2003 - Elsevier
… Kainic acid-induced convulsion: Kainic acid monohydrate (Sigma) was administered intraperitoneally at 35 mg/kg body weight. Each mouse was observed continuously for 3 h. The …
Number of citations: 30 www.sciencedirect.com

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